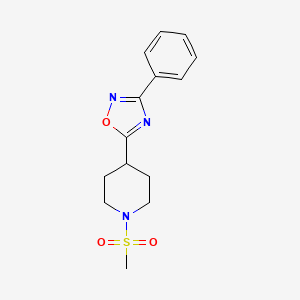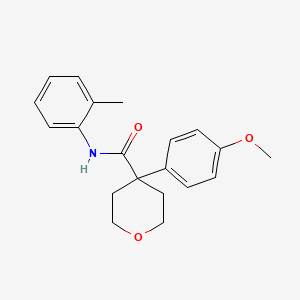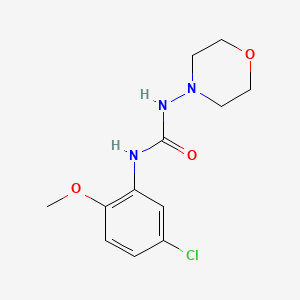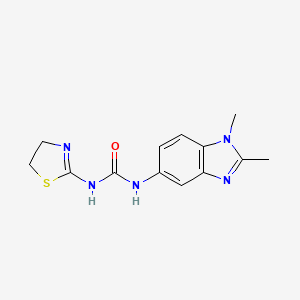
1-Methanesulfonyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Methanesulfonyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine typically involves multiple steps. One common synthetic route includes the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often involve the use of anhydrous potassium carbonate in dry acetone, with refluxing for several hours to achieve the desired product . Industrial production methods may involve optimization of these conditions to enhance yield and purity.
Chemical Reactions Analysis
1-Methanesulfonyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction for forming carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfone derivatives, while reduction could lead to the formation of secondary amines.
Scientific Research Applications
1-Methanesulfonyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine has been explored for various scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a candidate for developing anti-infective agents, including antibacterial and antiviral drugs.
Material Science: Its unique chemical properties allow for potential use in the development of advanced materials with specific electronic or optical characteristics.
Biological Studies: The compound’s interactions with biological targets can be studied to understand its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism by which 1-Methanesulfonyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine exerts its effects involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methanesulfonyl group may enhance the compound’s binding affinity to these targets, leading to more potent biological effects . The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
1-Methanesulfonyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine can be compared with other oxadiazole derivatives, such as:
1,2,4-Oxadiazole: A basic scaffold with diverse biological activities, including anticancer and antiviral properties.
3-Phenyl-5-thiophen-2-yl-1,2,4-oxadiazole: Known for its nematicidal activity and potential use in agricultural applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-(1-methylsulfonylpiperidin-4-yl)-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-21(18,19)17-9-7-12(8-10-17)14-15-13(16-20-14)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYASLWNYUMYST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5836735.png)



![[3-chloro-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5836762.png)


![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide](/img/structure/B5836799.png)
![2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone](/img/structure/B5836812.png)
![1-(3-bromophenyl)-N-[(2,3-dimethoxyphenyl)methyl]methanamine](/img/structure/B5836818.png)
![6-[(2-chlorophenyl)methyl]-N-methyl-2-oxochromene-3-carboxamide](/img/structure/B5836825.png)

![3-N-[(E)-[5-(3-chlorophenyl)furan-2-yl]methylideneamino]-5-ethyl-1,2,4-triazole-3,4-diamine;dihydrochloride](/img/structure/B5836836.png)

